4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl

Beschreibung

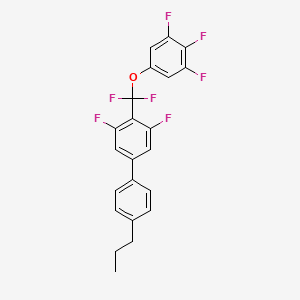

This compound (CAS: 303186-20-1) is a fluorinated biphenyl derivative with the molecular formula C₂₂H₁₅F₇O and a molecular weight of 428.34 g/mol . Its structure features a biphenyl core substituted with:

- A difluoro(3,4,5-trifluorophenoxy)methyl group at the 4-position.

- 3,5-difluoro substituents on the first phenyl ring.

- A 4'-propyl chain on the second phenyl ring.

It is primarily used in liquid crystal (LC) materials due to its high dipole moment (collinear with the molecular axis) and elongated mesogenic core, which enhance ferroelectric nematic properties .

Eigenschaften

IUPAC Name |

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F7O/c1-2-3-12-4-6-13(7-5-12)14-8-16(23)20(17(24)9-14)22(28,29)30-15-10-18(25)21(27)19(26)11-15/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUHXJQZJUQYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020943 | |

| Record name | 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303186-20-1 | |

| Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4′-propyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4'-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Difluor(3,4,5-trifluorphenoxy)methyl]-3,5-difluor-4'-propyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Route and Reaction Conditions

The key synthetic approach involves the fluorination of 3,5-difluoro-4'-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester using iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) as fluorinating agents. The reaction is typically carried out in ethyl acetate as the solvent.

-

- In a fluororesin container, 3,5-difluoro-4'-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester (1.65 g, 3.9 mmol) is dissolved in ethyl acetate (10 mL).

- Iodine pentafluoride (0.86 g, 3.9 mmol) and triethylamine trihydrofluoride salt (0.62 g, 3.9 mmol) are added to the solution.

- The mixture is stirred at 65 °C for 6 hours to allow the fluorination reaction to proceed.

- After completion, the reaction is quenched with an alkali solution.

- The organic layer is separated and distilled under reduced pressure to remove solvents.

- The residue is purified by silica gel column chromatography followed by recrystallization.

Industrial Scale Production

Industrial synthesis follows the same fundamental reaction scheme but is optimized for scale, yield, and purity:

- Reaction parameters such as temperature, reagent stoichiometry, and reaction time are finely tuned.

- Continuous or batch reactors with fluororesistant materials are employed to handle the corrosive fluorinating agents safely.

- Purification steps are scaled up using industrial chromatography and recrystallization techniques to achieve purity levels exceeding 98%.

- Process controls ensure reproducibility and minimize by-products.

Reaction Mechanism and Chemical Considerations

Reaction Type

- The key transformation is a fluorination reaction where the thionocarboxylic acid ester moiety is converted into a difluoromethyl ether linkage.

- The use of iodine pentafluoride (IF5) and triethylamine trihydrofluoride (NEt3·3HF) facilitates the introduction of fluorine atoms, replacing sulfur-containing groups.

- The reaction proceeds via nucleophilic substitution and electrophilic fluorination steps under mild heating.

Reagents and Conditions

| Reagent | Role | Amount (mmol) | Notes |

|---|---|---|---|

| 3,5-Difluoro-4'-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester | Starting material | 3.9 | Precursor ester |

| Iodine pentafluoride (IF5) | Fluorinating agent | 3.9 | Strong fluorinating reagent |

| Triethylamine trihydrofluoride (NEt3·3HF) | Fluoride source and catalyst | 3.9 | Facilitates fluorination |

| Ethyl acetate | Solvent | 10 mL | Medium polarity, inert solvent |

| Alkali solution | Reaction quenching | Excess | Neutralizes residual reagents |

- Reaction temperature: 65 °C

- Reaction time: 6 hours

Purification

- Silica gel column chromatography removes impurities and unreacted starting materials.

- Recrystallization ensures high purity and crystallinity of the final product.

Data Summary of Preparation

| Parameter | Value |

|---|---|

| Starting material amount | 1.65 g (3.9 mmol) |

| Reaction temperature | 65 °C |

| Reaction time | 6 hours |

| Yield | 90% |

| Purity | 99.88% |

| Molecular formula | C22H15F7O |

| Molecular weight | 428.34 g/mol |

| Physical form | White crystalline solid |

Research Findings and Notes

- The fluorination method using IF5 and NEt3·3HF is highly effective for introducing difluoromethyl ether groups into aromatic biphenyl systems with multiple fluorine substitutions.

- The reaction conditions are mild enough to preserve the integrity of the fluorinated aromatic rings while achieving high conversion.

- The high purity and yield make this method suitable for both laboratory-scale synthesis and industrial production.

- The compound’s unique fluorine pattern and biphenyl structure make it valuable in applications such as liquid crystal materials and pharmaceutical intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Materials Science

The compound's fluorinated nature enhances thermal stability and hydrophobicity, making it an ideal candidate for high-performance materials. It has been explored in:

- Coatings : Used in the development of coatings that require resistance to solvents and chemicals.

- Polymers : Incorporated into polymer matrices to improve mechanical properties and durability.

Pharmaceuticals

Research indicates potential applications in drug development due to its structural characteristics:

- Anticancer Agents : Studies have suggested that similar fluorinated biphenyl compounds exhibit anticancer properties. The unique electronic properties may enhance interactions with biological targets.

- Antimicrobial Activity : Investigations into the antimicrobial potential of fluorinated compounds have shown promising results, indicating that this compound could be a lead structure for developing new antimicrobial agents.

Environmental Science

Fluorinated compounds are often studied for their environmental impact:

- Pollution Monitoring : The compound’s stability makes it suitable for monitoring environmental pollutants. Its persistence in the environment can be studied to understand the degradation pathways of similar compounds.

- Biodegradation Studies : Research into the biodegradation of fluorinated compounds is crucial for assessing their environmental risks. This compound can serve as a model for studying the microbial degradation processes of complex fluorinated structures.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Found that compounds with similar structures inhibited cancer cell proliferation in vitro. |

| Study 2 | Environmental Persistence | Demonstrated that the compound remained stable in aquatic environments over extended periods, raising concerns about bioaccumulation. |

| Study 3 | Polymer Applications | Reported improved mechanical strength and thermal stability when incorporated into polymer blends. |

Wirkmechanismus

The mechanism by which 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions. These interactions can influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Thermal and Solubility Properties

- Heat Capacity : The structurally related compound 3,5-Difluoro-4'-propyl-1,1'-biphenyl (CAS: 137528-87-1) exhibits experimental heat capacities measured between 300.5–329.7 K . This data suggests that fluorinated biphenyls generally have low thermal expansion , critical for LC stability.

- Solubility: The target compound is sparingly soluble in water but dissolves in organic solvents (e.g., toluene, ethanol) , similar to its terphenyl analog .

Dipole Moment and LC Performance

- The difluoro(trifluorophenoxy)methyl group in the target compound enhances its dipole moment (~12.6 D), which is nearly collinear with the molecular axis . This property is superior to simpler analogs like 3,5-Difluoro-4'-propyl-1,1'-biphenyl, which lack the trifluorophenoxy moiety .

- MUT_JK103 achieves similar dipole strength but with a longer core, improving LC response times .

Key Research Findings

Biologische Aktivität

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl is a fluorinated organic compound with the molecular formula C22H15F7O and a molecular weight of approximately 428.34 g/mol. Its unique structure, characterized by multiple fluorine substitutions, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature and research findings.

The compound exhibits significant physical properties:

- Melting Point : 42.511 °C (in acetic acid)

- Boiling Point : Approximately 431.6 °C

- Density : 1.332 g/cm³

- LogP : 7.12990 (indicating high lipophilicity) .

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit significant anticancer properties. For instance:

- IC50 Values : Related compounds have shown IC50 values ranging from 0.77 µM to 7.8 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The presence of the phenoxy group is crucial for enhancing activity.

- Mechanism of Action : Studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis, including the inhibition of VEGFR-2 phosphorylation and reduction of VEGF levels in cancer cells .

Enzyme Inhibition

The compound's structural features may also contribute to its potential as an enzyme inhibitor:

- Kinase Assays : Similar fluorinated compounds have been shown to inhibit various kinases with IC50 values as low as 1.25 µM, indicating potential therapeutic applications in diseases involving aberrant kinase activity .

- Cholinesterase Inhibition : Compounds with similar phenoxy moieties have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity:

- Phenoxy Moiety : The ether oxygen atom in the phenoxy group is critical for forming hydrogen bonds with target proteins, enhancing binding affinity and biological efficacy .

- Fluorination Effects : The introduction of fluorine atoms generally increases metabolic stability and alters reactivity compared to non-fluorinated analogs, which can enhance biological activity .

Case Studies

- Anticancer Efficacy Study : A study evaluated a series of fluorinated biphenyls for anticancer activity against different cell lines. The most active compound showed an IC50 value of 0.77 µM against MCF-7 cells, attributed to its ability to induce apoptosis through intrinsic pathways .

- Enzyme Inhibition Study : Another investigation assessed the inhibitory effects of fluorinated phenoxy compounds on AChE and BuChE, revealing IC50 values ranging from 1.93 µM to higher than 10 µM depending on the specific compound structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenyl, and what challenges arise during purification?

- Methodology :

- Synthesis : Begin with Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by electrophilic fluorination using reagents like Selectfluor®. The difluoro(trifluorophenoxy)methyl group can be introduced via nucleophilic substitution under anhydrous conditions (e.g., KF/18-crown-6 in DMF) .

- Purification Challenges : Due to multiple fluorine substituents, column chromatography may require gradient elution with hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) with C18 columns is recommended for isolating stereoisomers or eliminating fluorinated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- 19F NMR : Essential for confirming fluorination patterns and detecting minor impurities (e.g., incomplete substitution at the phenoxy group). Chemical shifts in the range of -110 to -160 ppm are typical for aryl fluorides .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the difluoro(methyl) group. Use synchrotron radiation for high-resolution data due to low electron density from fluorine atoms .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of experiments to study this compound’s electronic properties?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with optoelectronic applications (e.g., OLED materials). Validate results with UV-Vis and cyclic voltammetry .

- Charge-Transfer Analysis : Use time-dependent DFT (TD-DFT) to simulate absorption spectra and compare with experimental data to identify discrepancies caused by solvent effects or aggregation .

Q. What experimental design considerations are critical for assessing environmental persistence and bioaccumulation?

- Methodology :

- Environmental Fate Studies : Conduct OECD 307 hydrolysis tests under varying pH (4–9) and temperatures (20–50°C) to evaluate degradation pathways. Fluorinated aryl ethers often exhibit resistance to hydrolysis, necessitating GC-MS or LC-HRMS to detect trace metabolites .

- Bioaccumulation Assays : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs). Fluorinated compounds may partition into lipid tissues; employ solid-phase microextraction (SPME) for quantification in biotic matrices .

Q. How can researchers resolve contradictions in thermal stability data reported for this compound?

- Methodology :

- Controlled Thermoanalytical Replication : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Discrepancies often arise from residual solvents or moisture; pre-dry samples at 100°C under vacuum for 24 hours .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies (Eₐ) for decomposition. Compare results across labs to identify systematic errors in heating rates or sample preparation .

Methodological Notes

- Data Interpretation : Cross-validate NMR and crystallographic data with computational predictions to address stereochemical ambiguities .

- Environmental Impact : Link degradation studies to broader ecological risk assessments using probabilistic models (e.g., Species Sensitivity Distributions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.